1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one
Description
Properties
IUPAC Name |
1-methyl-5,6-dihydrocyclopenta[c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-9-6-2-3-7(10)5(6)4-8-9/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAMEEHCCNXVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 5,6 Dihydrocyclopenta C Pyrazol 4 1h One and Its Derivatives
Foundational Synthetic Routes to Dihydrocyclopenta[c]pyrazolones
Traditional methods for constructing the pyrazolone (B3327878) ring system, particularly when fused to another carbocycle, rely on well-established cyclization and condensation reactions. These foundational routes are prized for their reliability and the accessibility of starting materials.
The most classic and widely adopted method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org To generate the 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one scaffold, a cyclic β-ketoester, such as 2-oxocyclopentanecarboxylate, serves as the key 1,3-dielectrophilic precursor.
The reaction proceeds via the condensation of methylhydrazine with the cyclic β-ketoester. The initial step involves the formation of a hydrazone intermediate, typically at the more reactive ketone carbonyl group. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, followed by the elimination of an alcohol molecule (e.g., ethanol) to yield the final fused pyrazolone ring system. The use of methylhydrazine ensures the incorporation of the N-methyl group at the 1-position of the pyrazole ring. The regioselectivity of the initial condensation can be influenced by the reaction conditions and the nature of the substituents on both reactants.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product Type |
| Ethyl 2-oxocyclopentanecarboxylate | Methylhydrazine | Acetic Acid / Ethanol | Reflux | 1-Methyl-dihydrocyclopenta[c]pyrazolone |
| Methyl 2-oxocyclopentanecarboxylate | Hydrazine Hydrate (B1144303) | None / Water | 60°C | Dihydrocyclopenta[c]pyrazolone |
| 2-Acetylcyclopentanone | Phenylhydrazine | Toluene | Reflux | Phenyl-substituted dihydrocyclopenta[c]pyrazolone |
The construction of fused pyrazoles can also be achieved through various condensation reactions that form the heterocyclic ring onto a pre-existing carbocyclic framework. rsc.org These methods often involve intramolecular cyclization of a suitably functionalized cyclopentane (B165970) derivative. For instance, a cyclopentanone (B42830) bearing a reactive side chain that includes a hydrazine or hydrazone moiety can undergo intramolecular condensation to form the fused pyrazolone ring.
Another approach involves the reaction of a cyclic ketone with a reagent containing the pre-formed hydrazine fragment, leading to a cascade reaction that culminates in the fused bicyclic system. For example, the reaction of cyclopentanone with a derivative of cyanoacetic hydrazide could proceed through a Knoevenagel-type condensation followed by an intramolecular cyclization to furnish a functionalized dihydrocyclopenta[c]pyrazolone derivative. The versatility of this approach allows for the introduction of various substituents on both the cyclopentane and pyrazole rings.
Advanced Synthetic Strategies and Optimizations
To improve efficiency, atom economy, and molecular diversity, more advanced synthetic strategies have been developed. These include multi-component reactions that assemble the core structure in a single step and the use of modern catalysts to enhance reaction rates and selectivity.
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. mdpi.com The synthesis of fused pyrazolone systems, such as pyrano[2,3-c]pyrazoles, is often achieved through four-component reactions involving an aldehyde, malononitrile (B47326), a β-ketoester, and a hydrazine. beilstein-journals.orgrsc.org
By analogy, a potential MCR for the synthesis of a substituted dihydrocyclopenta[c]pyrazolone derivative could involve the one-pot reaction of a cyclopentanone derivative (acting as the β-dicarbonyl equivalent), an aldehyde, an active methylene (B1212753) compound (like malononitrile or an ester), and methylhydrazine. beilstein-journals.orgnih.gov The reaction sequence typically begins with the formation of key intermediates, such as an arylidenemalononitrile via Knoevenagel condensation and a pyrazolone from the reaction of the β-dicarbonyl component and hydrazine. beilstein-journals.org A subsequent Michael addition followed by cyclization would then yield the complex fused heterocyclic system. This strategy offers a highly convergent and efficient route to densely functionalized derivatives. researchgate.net
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Product |
| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate (B1235776) | Hydrazine Hydrate | Piperidine | Dihydropyrano[2,3-c]pyrazole |
| Aldehyde | Malononitrile | β-Ketoester | Hydrazine | Sodium Gluconate | Dihydropyrano[2,3-c]pyrazole rsc.org |
The use of catalysts can significantly improve traditional synthetic methods by lowering activation energies, increasing reaction rates, and controlling selectivity under milder conditions.
Various metal catalysts have been employed to enhance the synthesis of pyrazoles and fused pyrazolones. Lewis acid catalysts, such as Samarium(III) chloride (SmCl₃) or Ytterbium(III) perfluorooctanoate (Yb(PFO)₃), can activate the carbonyl groups of β-ketoesters, facilitating their cyclization with hydrazines and improving reaction yields. beilstein-journals.org
Transition metals like palladium, copper, and rhodium have been used in more advanced applications. nih.gov For instance, palladium-catalyzed cross-coupling reactions can be used to construct complex precursors for cyclization. beilstein-journals.org Copper catalysts are effective in promoting condensation reactions under acid-free conditions. nih.gov Rhodium-catalyzed C-H activation represents a state-of-the-art strategy for creating C-C bonds, which could be applied to the intramolecular cyclization of a suitably designed precursor to form the fused cyclopenta[c]pyrazolone ring system. These catalytic methods not only improve efficiency but also open pathways to novel derivatives that are inaccessible through traditional means.
| Reaction Type | Catalyst | Role of Catalyst | Reference |
| Acylation-Cyclization | SmCl₃ | Lewis acid, accelerates acylation and cyclization | beilstein-journals.org |
| Three-Component Synthesis | Yb(PFO)₃ | Lewis acid, activates and stabilizes enol tautomer | beilstein-journals.org |
| Asymmetric Cyclization | Cu(II)-BOX complex | Enantioselective catalysis of Nazarov cyclization | nih.gov |
| Cascade Process | Pd(0) | Oxidative addition and reductive elimination for ring formation | nih.gov |
| Three-Component Reaction | Rh₂(OAc)₄ | Catalyzes dehydrogenative coupling | nih.gov |
Modern Catalytic Approaches for Enhanced Efficiency and Selectivity
Organocatalysis in Pyrazolone Synthesis
Organocatalysis has emerged as a powerful tool for the synthesis of complex pyrazolone derivatives, offering high levels of stereocontrol and avoiding the use of metal catalysts. researchgate.netuva.es These methodologies are particularly effective for constructing chiral spiro-cyclic pyrazolones and fused-pyrazolone heterocycles. researchgate.netresearchgate.net The reactions often proceed in an enantioselective and diastereoselective manner, which is crucial for the development of pharmacologically active molecules. researchgate.net
A key strategy in organocatalytic pyrazolone synthesis involves the use of chiral catalysts, such as cinchona alkaloids, to facilitate tandem reactions. For instance, the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved through a cinchona alkaloid-catalyzed tandem Michael addition and Thorpe-Ziegler type reaction. nih.gov This approach can be conducted as a two-, three-, or even four-component reaction, starting from simple and readily available materials to produce the desired products in excellent yields and with high enantioselectivities (up to >99% ee). nih.gov
Unsaturated pyrazolones are common substrates in these reactions, participating in transformations like Michael additions to form complex fused or spirocyclic systems. researchgate.net The development of these organocatalytic systems allows for the construction of structurally intricate molecules under mild conditions. researchgate.net A general, organocatalytic inverse-electron-demand [3+2] cycloaddition reaction between various carbonyl compounds and diazoacetates, catalyzed by secondary amines, yields substituted pyrazoles with high regioselectivity. nih.gov This method is notable for its operational simplicity and the use of an inexpensive, "green" promoter at room temperature. nih.gov
Table 1: Examples of Organocatalytic Reactions in Pyrazolone Synthesis
| Reaction Type | Catalyst | Substrates | Product Type | Key Features |
|---|---|---|---|---|
| Tandem Michael addition-Thorpe-Ziegler | Cinchona Alkaloids | 2-Pyrazolin-5-ones, Benzylidenemalononitriles | Dihydropyrano[2,3-c]pyrazoles | High enantioselectivity (up to >99% ee), multi-component potential. nih.gov |
| Vinylogous Michael/Cyclization | Chiral Amine | α,α-Dicyanoalkylidenes, Arylidene Pyrazolones | Pyrazolone-fused Spiro-cyclohexenimines | Good to excellent yields, high enantioselectivity. researchgate.net |
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry offers significant advantages over traditional batch synthesis for preparing pyrazole and pyrazolone scaffolds, including improved safety, enhanced control over reaction parameters, and greater scalability. mdpi.comnih.gov This technology has been successfully applied to produce a variety of pyrazole derivatives with reduced reaction times and high efficiency. mdpi.comgalchimia.com
One notable application is the two-stage synthesis of pyrazoles from acetophenones in a continuous flow system. This process involves the initial condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, followed by a second condensation with hydrazine to yield the pyrazole product. galchimia.com This tandem approach has proven to be a general, high-yielding method applicable to a wide range of substrates. galchimia.com
Flow chemistry also provides a safer route for reactions involving hazardous intermediates, such as diazoalkanes. By generating and consuming these intermediates in situ within a continuous flow reactor, the risks associated with their accumulation are mitigated. This strategy has been used to significantly decrease the total reaction time for cycloaddition reactions from 16 hours to just 30 minutes. mdpi.com Furthermore, the synthesis of pyrazolines from tetrazoles via a reagent-free photochemical "photo-click" strategy has been realized in a continuous flow system, allowing for the safe and scalable production of multigram quantities of the product. thieme-connect.com
Table 2: Comparison of Batch vs. Flow Chemistry for Pyrazolone Synthesis
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Pyrazolopyrimidinone Synthesis | Batch | 9 hours | 80-85% | mdpi.com |
| Pyrazolopyrimidinone Synthesis | Flow | 16 minutes | 80-85% | mdpi.com |
| Pyrazole Synthesis (from amines/alkynes) | Batch | 16 hours | - | mdpi.com |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of pyrazolone derivatives is a growing area of focus, aiming to reduce environmental impact through the use of benign solvents, energy-efficient techniques, and atom-economical reactions. nih.govresearchgate.net
A key strategy is the use of multicomponent reactions (MCRs), which combine multiple starting materials in a single pot to form complex products, thereby reducing waste, solvent usage, and purification steps. nih.gov The synthesis of pyrano[2,3-c]pyrazoles, for example, is often achieved through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov
The choice of solvent and catalyst is critical. Water or water-ethanol mixtures are increasingly used as environmentally friendly solvents. nih.govacs.org Catalysts such as L-tyrosine, potassium t-butoxide, or magnetically separable nanoparticles have been employed to promote these reactions under green conditions. nih.gov Energy-efficient methods like microwave irradiation and ultrasound assistance have also been shown to accelerate reaction times and improve yields in the synthesis of pyrazolone derivatives. nih.govnih.gov For instance, combining microwave irradiation with an eco-friendly water-ethanol solvent system facilitates the four-component synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov Sonication has been used to facilitate the synthesis of N-substituted pyrazolones in the presence of an ionic liquid, achieving remarkable yields. ekb.eg
Regioselective Synthesis and Stereochemical Control
Strategies for Achieving Regioisomeric Purity
Controlling regioselectivity is a fundamental challenge in the synthesis of substituted pyrazoles. Various strategies have been developed to ensure the formation of a single desired regioisomer. The choice of synthetic route and reaction conditions plays a crucial role in determining the final substitution pattern. organic-chemistry.org
One common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. The regioselectivity of this reaction is influenced by the nature of the substituents on both reactants and the reaction conditions (e.g., pH).
More advanced methods provide greater control. For example, a highly regioselective route to 3,5-disubstituted pyrazoles involves the 1,3-dipolar cycloaddition of in situ generated diazo compounds with unactivated bromovinyl acetals, which serve as alkyne surrogates. thieme.de Similarly, base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been developed for the regioselective synthesis of pyrazoles, overcoming the limitations of earlier sydnone-alkyne cycloadditions that often produced isomeric mixtures. acs.org Another approach reports the regioselective synthesis of C3-hydroxyarylated pyrazoles through the reaction of pyrazole N-oxides with arynes under mild conditions. acs.org One-pot procedures starting from active methylene reagents, phenylisothiocyanate, and substituted hydrazines have also been shown to be versatile and efficient for preparing highly functionalized phenylaminopyrazoles with defined regiochemistry. nih.gov
Chiral Synthesis Approaches
As mentioned in section 2.2.2.2, organocatalytic systems are powerful for building structurally complex chiral molecules. researchgate.netresearchgate.net The enantioselective synthesis of spiro-cyclic pyrazolones, which contain a quaternary carbon center, is a significant achievement in this field. researchgate.net For instance, the reaction between α,α-dicyanoalkylidenes and arylidene pyrazolones, catalyzed by chiral amines, proceeds through a vinylogous Michael/cyclization cascade to yield pyrazolone-fused spiro-cyclohexenimine compounds with high enantioselectivity (up to 97% ee). researchgate.net Similarly, the use of cinchona alkaloid derivatives as catalysts enables the asymmetric synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles, demonstrating the utility of organocatalysis in controlling stereochemistry in fused pyrazolone systems. nih.gov
Derivatization Strategies of the this compound Nucleus
Derivatization of the pyrazolone core is essential for modulating its physicochemical and biological properties. While specific examples for the this compound nucleus are scarce, general strategies applied to other pyrazolone scaffolds can be considered applicable.
One common approach involves reactions at the active methylene group (C4 position) of the pyrazolone ring. For example, crude 1-methyl-2-pyrazolin-5-one readily reacts with ketones, such as cyclohexanone, to form 4,4'-(cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). mdpi.com
Another strategy involves functionalization of the pyrazole ring itself. A robust method for creating novel pyrazolo[3,4-c]pyrazoles starts with 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. nih.gov This intermediate undergoes condensation with various hydrazines, followed by an intramolecular C-N Ullmann-type cross-coupling reaction under microwave irradiation. The resulting bicyclic system can be further derivatized through chemoselective bromination and subsequent Suzuki-Miyaura cross-coupling reactions to introduce a variety of substituents. nih.gov
Furthermore, pyrazole acid hydrazides can serve as versatile intermediates. These compounds, formed from the corresponding pyrazole esters and hydrazine hydrate, can be reacted with reagents like ethyl acetoacetate to synthesize more complex pyrazolone-containing structures. nih.gov These examples highlight the chemical versatility of the pyrazolone nucleus, allowing for the synthesis of diverse libraries of compounds through functionalization at various positions.
Functionalization at the Pyrazole Moiety (e.g., N-substitution, C-substitution)
The pyrazole core of this compound offers several sites for synthetic modification. These include the nitrogen atom of the pyrazole ring and the carbon atoms that are not part of the fused system.
N-Substitution:
While the target compound is N-methylated, the synthesis of various N-substituted analogs is a key strategy for creating diverse derivatives. One common approach involves the initial synthesis of the unsubstituted dihydrocyclopenta[c]pyrazol-4(1H)-one, followed by N-alkylation or N-arylation. The regioselectivity of this reaction can be influenced by the reaction conditions. For instance, the use of different bases and solvents can direct the substitution to either the N1 or N2 position of the pyrazole ring.
Another versatile method for accessing a range of N-substituted pyrazoles is through multicomponent reactions. These reactions allow for the direct synthesis of N-alkyl and N-aryl substituted pyrazoles from primary aliphatic or aromatic amines and diketones, utilizing an electrophilic amination reagent. nih.gov This approach offers the advantage of introducing a wide variety of N-substituents in a single step, starting from commercially available materials. nih.gov
C-Substitution:
Functionalization at the carbon atoms of the pyrazole ring is a powerful tool for introducing structural diversity. Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, the Suzuki-Miyaura cross-coupling reaction can be employed to introduce aryl or heteroaryl substituents at a halogenated position on the pyrazole ring. nih.gov This reaction typically involves the use of a palladium catalyst and a suitable boronic acid or ester. nih.gov While unprotected N-H groups in pyrazoles can sometimes inhibit the catalytic cycle, specific ligand systems like SPhos and XPhos have been shown to facilitate these couplings. nih.gov
The Vilsmeier-Haack reaction is another important method for functionalizing the pyrazole ring, specifically for introducing a formyl group. This reaction typically uses a mixture of phosphorus oxychloride and dimethylformamide to generate the Vilsmeier reagent, which then acts as an electrophile. The resulting pyrazole-4-carbaldehyde is a versatile intermediate that can be further modified. nih.gov For example, it can undergo condensation reactions with various nucleophiles to introduce a wide range of side chains.
| Reaction Type | Reagents and Conditions | Functional Group Introduced | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., DMF) | Alkyl group | researchgate.net |
| N-Arylation | Aryl halide, Copper or Palladium catalyst, Base | Aryl group | mdpi.com |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl group | nih.govmdpi.comresearchgate.net |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl group (-CHO) | nih.gov |
Functionalization at the Cyclopentanone Moiety
The cyclopentanone ring of this compound provides additional opportunities for synthetic modification, primarily at the α-carbon to the carbonyl group.
One of the most common reactions at this position is the aldol (B89426) condensation. This reaction involves the treatment of the ketone with an aldehyde or another ketone in the presence of an acid or base catalyst to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. This methodology is useful for introducing a variety of substituents and for extending the carbon framework of the molecule. mdpi.com The Knoevenagel condensation, a related reaction, involves the reaction of the ketone with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base. This reaction leads to the formation of a new carbon-carbon double bond.
The α-position of the cyclopentanone ring can also be halogenated, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting α-haloketone is a versatile intermediate that can undergo various nucleophilic substitution reactions or elimination reactions to introduce further functionality.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Aldol Condensation | Aldehyde/Ketone, Acid or Base catalyst | β-Hydroxy ketone or α,β-Unsaturated ketone | mdpi.com |
| Knoevenagel Condensation | Active methylene compound, Weak base (e.g., piperidine) | α,β-Unsaturated dinitrile or ester | researchgate.net |
| α-Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | α-Haloketone | nih.gov |
Side Chain Elaborations and Linker Attachments
The functional groups introduced through the methodologies described above serve as handles for further elaboration into more complex side chains and for the attachment of linkers.
For example, a formyl group introduced via the Vilsmeier-Haack reaction can be converted into a variety of other functional groups. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or used in reductive amination reactions to introduce aminoalkyl side chains. It can also serve as a key building block in the synthesis of more complex heterocyclic systems fused to the pyrazole ring.
Carboxylic acid functionalities, which can be introduced, for instance, by oxidation of a formyl or methyl group, are particularly useful for attaching linkers. They can be readily converted to activated esters or acid chlorides, which can then react with amines, alcohols, or other nucleophiles to form amide, ester, or other linkages. This is a common strategy in the development of drug conjugates and molecular probes.
The synthesis of pyrazole derivatives with ester functionalities also provides a convenient route for creating derivatives with interesting biological properties. nih.govmdpi.com These esters can be hydrolyzed to the corresponding carboxylic acids or can undergo transesterification with different alcohols. Furthermore, they can be reacted with hydrazine hydrate to form hydrazides, which are themselves versatile intermediates for the synthesis of other heterocyclic systems. nih.gov
| Initial Functional Group | Reaction | Reagents | Resulting Functional Group/Side Chain |
| Formyl (-CHO) | Oxidation | KMnO₄, H₂O₂ | Carboxylic acid (-COOH) |
| Formyl (-CHO) | Reduction | NaBH₄ | Hydroxymethyl (-CH₂OH) |
| Formyl (-CHO) | Reductive Amination | Amine, NaBH(OAc)₃ | Aminoalkyl (-CH₂NR₂) |
| Carboxylic acid (-COOH) | Amide Coupling | Amine, Coupling agent (e.g., EDC, HATU) | Amide (-CONHR) |
| Ester (-COOR) | Hydrolysis | LiOH, NaOH | Carboxylic acid (-COOH) |
| Ester (-COOR) | Hydrazinolysis | Hydrazine hydrate | Hydrazide (-CONHNH₂) |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. uobasrah.edu.iq For a molecule like 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton and carbon skeletons. mdpi.comresearchgate.net
¹H NMR Spectral Interpretation and Proton Connectivity
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the N-methyl group, the three methylene (B1212753) (CH₂) groups of the cyclopentane (B165970) ring, and the vinylic proton of the pyrazole (B372694) ring.
N-Methyl Protons: A sharp singlet is anticipated for the three protons of the methyl group attached to the nitrogen atom (N1), typically appearing in the upfield region.
Cyclopentane Methylene Protons: The three sets of methylene protons at positions C5, C6, and C7 would likely appear as multiplets due to spin-spin coupling with adjacent non-equivalent protons. The protons at C5 and C7, being adjacent to the pyrazole ring and the carbonyl group, respectively, are expected to be in different chemical environments and thus resonate at different frequencies.
Pyrazole Proton: A singlet corresponding to the single proton at the C3 position of the pyrazole ring would be expected in the aromatic or vinylic region of the spectrum.
The integration of these signals would correspond to a 3:2:2:2:1 proton ratio, confirming the presence of each distinct group.
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ | 3.5 - 3.8 | Singlet | 3H |
| -CH₂- (C5) | 2.8 - 3.1 | Triplet / Multiplet | 2H |
| -CH₂- (C6) | 2.1 - 2.4 | Multiplet | 2H |
| -CH₂- (C7) | 2.5 - 2.8 | Triplet / Multiplet | 2H |
| =CH- (C3) | 7.0 - 7.5 | Singlet | 1H |
¹³C NMR Spectral Interpretation and Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For the target compound, eight distinct carbon signals are expected.
N-Methyl Carbon: A signal in the upfield region (δ 30-40 ppm).
Methylene Carbons: Three signals corresponding to the C5, C6, and C7 carbons of the cyclopentane ring.
Carbonyl Carbon: A significantly downfield signal (δ > 160 ppm) characteristic of a ketone or amide-like carbonyl group.
Pyrazole Ring Carbons: Three signals for C3, C3a, and C7a. The C3 carbon, attached to a proton, would be identifiable in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, while the C3a and C7a carbons are quaternary.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 30 - 40 |
| C6 | 20 - 30 |
| C5 / C7 | 30 - 45 |
| C3 | 125 - 135 |
| C3a / C7a | 140 - 160 |
| C4 (C=O) | > 160 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structures
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons on C5 and C6, and between C6 and C7, confirming the connectivity of the cyclopentane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the carbon signals for the N-CH₃ group, the C3 methine, and the C5, C6, and C7 methylene groups. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. Key correlations would include:
From the N-CH₃ protons to the C3a and C7a quaternary carbons of the pyrazole ring.
From the C3-H proton to the C3a and C4 (carbonyl) carbons.
From the C5 methylene protons to the C3a and C4 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, helping to define the molecule's conformation. researchgate.net For instance, a NOESY correlation between the N-CH₃ protons and the C5 methylene protons would confirm their spatial proximity.
¹⁹F NMR Spectroscopy for Fluorinated Analogs
¹⁹F NMR is a highly sensitive technique used for the characterization of organofluorine compounds. researchgate.net The fluorine nucleus (¹⁹F) has a spin of ½ and 100% natural abundance, making it easy to observe. nih.gov Its chemical shifts are highly sensitive to the electronic environment, spanning a much wider range than ¹H NMR. nih.gov
For fluorinated analogs of this compound, ¹⁹F NMR is invaluable. For example, in N-CHF₂ derivatives of pyrazoles, the two fluorine atoms can be diastereotopic due to a nearby chiral center, resulting in two distinct signals in the ¹⁹F NMR spectrum. nih.gov These signals often appear as doublets of doublets due to geminal coupling (²JFF) and coupling to the proton (²JHF). nih.gov The magnitude of these coupling constants provides further structural insight. nih.gov The introduction of fluorine into the pyrazole ring or the fused cyclopentane ring would result in characteristic signals and coupling patterns that allow for precise determination of the fluorine atom's location. researchgate.netthieme-connect.de
Table 3: Example ¹⁹F NMR Data for a N-CHF₂ Pyrazole Derivative nih.gov
| Fluorine Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Fₐ | -90.80 | dd | ²JFF = 225.5, ²JHF = 61.3 |
| Fₑ | -92.05 | dd | ²JFF = 225.4, ²JHF = 60.7 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing clues about the molecular structure through fragmentation analysis. For this compound (molecular formula C₈H₁₀N₂O), the molecular weight is 150.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at m/z = 150. Analysis of the fragmentation pattern can help confirm the structure; for instance, pyrazolone (B3327878) derivatives may exhibit characteristic losses of small neutral molecules like CO or cleavage within the fused ring system. acs.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition, as each unique formula has a distinct exact mass. nih.gov This capability is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other isomers or compounds with the same nominal mass. nih.govmdpi.com For this compound, HRMS would be used to verify its molecular formula of C₈H₁₀N₂O.
Table 4: HRMS Data for Elemental Composition Confirmation
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O |
| Calculated Exact Mass | 150.07931 |
| Hypothetical Measured Mass | 150.07950 |
| Mass Error (ppm) | 1.27 |
A low mass error, as shown in the hypothetical data above, provides strong evidence that the measured ion corresponds to the proposed elemental formula.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds like this compound. In ESI-MS analysis, the compound is typically protonated to form the molecular ion [M+H]⁺. For this specific pyrazolone, with a molecular formula of C₈H₁₀N₂O, the expected mass of the protonated molecule would be readily observed.
In positive ion mode, the primary ion detected for pyrazole derivatives is the protonated molecular ion [M+H]⁺. rsc.org The fragmentation of the pyrazole core can occur through various pathways, including the loss of stable molecules like nitrogen (N₂) or carbon monoxide (CO). The fused cyclopentanone (B42830) ring may undergo characteristic cleavages. A detailed analysis of the fragmentation pattern provides valuable information for confirming the compound's structure. While a specific spectrum for this compound is not publicly available, the expected fragmentation can be inferred from the general behavior of cyclic ketones and pyrazoles. miamioh.edu
| Ion Type | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 151.0866 | Protonated molecular ion |
| [M-CO+H]⁺ | 123.0917 | Loss of carbon monoxide from the pyrazolone ring |
| [M-N₂]⁺ | 122.0786 | Loss of nitrogen molecule from the pyrazole ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its bicyclic pyrazolone structure.
The most prominent peak would be the carbonyl (C=O) stretching vibration of the ketone group within the five-membered ring, typically appearing in the region of 1680-1750 cm⁻¹. The C=N stretching vibration of the pyrazole ring is expected to absorb in the 1580-1650 cm⁻¹ range. The spectrum would also show C-H stretching vibrations for the methyl group and the aliphatic cyclopentane ring, usually observed between 2850 and 3000 cm⁻¹. derpharmachemica.com Aromatic C-H stretches are absent, confirming the dihydro nature of the pyrazole ring system. The specific frequencies can provide insight into the electronic environment and ring strain of the molecule. For comparison, the IR spectrum of the related compound 3-Methyl-5-pyrazolone shows characteristic absorptions that help in assigning the peaks for the target molecule. nist.gov Another related structure, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, displays a strong ester carbonyl peak at 1728 cm⁻¹, which is in the expected range for a carbonyl group attached to a pyrazole ring. mdpi.com
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| C-H (Aliphatic/Methyl) | 2850 - 3000 | Stretching |
| C=O (Ketone) | 1680 - 1750 | Stretching |
| C=N (Pyrazole Ring) | 1580 - 1650 | Stretching |
| C-N | 1250 - 1350 | Stretching |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including exact bond lengths, bond angles, and the conformation of the fused ring system.
While the specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of related pyrazolone derivatives demonstrates the power of this technique. spast.org For example, studies on other pyrazole compounds have revealed detailed structural information, such as the planarity of the pyrazole ring and the dihedral angles between different ring systems within the molecule. nih.gov A crystallographic study of this compound would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. spast.org Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5408(16) |
| b (Å) | 9.5827(16) |
| c (Å) | 11.580(2) |
| β (°) | 105.838(3) |
| Volume (ų) | 1018.5(3) |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, SFC, TLC)
Chromatographic methods are indispensable for the isolation and purity assessment of synthesized compounds like this compound.
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction and for preliminary purity checks. rsc.org In the synthesis of pyrazole derivatives, TLC is routinely used to compare the reaction mixture to the starting materials and identify the formation of the product. nih.gov By using an appropriate mobile phase (a mixture of solvents like ethyl acetate (B1210297) and hexane) and a stationary phase (typically silica (B1680970) gel), the compound can be separated from impurities, with visualization often achieved under UV light. rsc.org
High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity. A reversed-phase HPLC (RP-HPLC) method is commonly employed for pyrazole and pyrazolone derivatives. nih.govijcpa.in This typically involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like water with 0.1% trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). ijcpa.insielc.com The compound's purity is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all detected peaks.
Supercritical Fluid Chromatography (SFC) is a type of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. wikipedia.org SFC is particularly advantageous for the analysis and purification of thermally labile molecules and for separating chiral compounds. youtube.comnih.gov It offers benefits such as faster analysis times and reduced consumption of organic solvents compared to HPLC. teledynelabs.com Given the heterocyclic nature of this compound, SFC represents a powerful tool for both analytical-scale purity determination and preparative-scale isolation. americanpharmaceuticalreview.com
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane mixtures | Reaction monitoring, Qualitative purity |
| RP-HPLC | C18 | Acetonitrile/Water with acid modifier (e.g., TFA, Formic Acid) | Quantitative purity assessment |
| SFC | Various (e.g., silica, diol) | Supercritical CO₂ with a co-solvent (e.g., Methanol) | Purity assessment, Chiral separation, Purification |
Computational and Theoretical Investigations of 1 Methyl 5,6 Dihydrocyclopenta C Pyrazol 4 1h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a broad range of chemical systems.
Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement of atoms, known as the ground-state geometry. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311+G(d,p), the geometry of 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one can be optimized to its lowest energy state. nih.govresearchgate.net This process yields precise predictions of bond lengths, bond angles, and dihedral angles.
Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
| Parameter | Predicted Value | Significance |
|---|---|---|
| N1-N2 Bond Length | ~1.38 Å | Typical for pyrazole (B372694) ring systems semanticscholar.org |
| C=O Bond Length | ~1.23 Å | Characteristic of a ketone carbonyl group |
| N1-C5-C6 Dihedral Angle | ~ -5.0° | Indicates near-planarity of the fused ring system nih.gov |
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.8 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 4.7 eV | Indicates high chemical stability researchgate.net |
| Dipole Moment | ~2.1 D | Reflects the molecule's overall polarity researchgate.net |
Ab initio (Latin for "from the beginning") methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory. While computationally more demanding than DFT, they are often used to obtain highly accurate energies or to benchmark the results from more approximate methods like DFT. For a molecule like this compound, high-level ab initio calculations could provide a more precise determination of its thermodynamic properties, such as enthalpy of formation.
Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be determined, usually referenced against a standard like Tetramethylsilane (TMS). nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment. nih.gov
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Notes |
|---|---|---|---|
| N-CH₃ | ~3.8 ppm | ~35 ppm | Methyl group attached to nitrogen mdpi.com |
| C4=O | - | ~195 ppm | Carbonyl carbon in a five-membered ring |
| C5-H₂ | ~2.5 ppm | ~28 ppm | Methylene (B1212753) group adjacent to a carbonyl |
| C6-H₂ | ~2.9 ppm | ~30 ppm | Methylene group in the cyclopentane (B165970) ring |
| C3a | - | ~150 ppm | Pyrazole ring carbon at the fusion point |
IR Frequencies: The vibrational frequencies corresponding to an infrared (IR) spectrum can also be computed. These calculations identify the normal modes of vibration for the molecule. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data. semanticscholar.org This analysis allows for the assignment of specific spectral bands to the vibrations of functional groups, such as the C=O stretch of the ketone or the C-H stretches of the methyl and methylene groups.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. nih.gov
For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in an aqueous solution. This can reveal the most populated conformations and the flexibility of the fused ring system. When studying ligand-target interactions, MD simulations can show how the molecule behaves within a protein's binding site, assessing the stability of the binding pose predicted by molecular docking and identifying key dynamic interactions that contribute to binding affinity. nih.gov The development of a molecular force field for the compound is a prerequisite for such simulations. uq.edu.au
Molecular Modeling and Docking Studies for Elucidating Binding Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein target. Pyrazole and pyrazolone (B3327878) derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors for enzymes like cyclooxygenase (COX) or various protein kinases. nih.govresearchgate.netresearchgate.net
A docking study for this compound would involve placing the molecule into the binding site of a relevant protein target (e.g., a kinase). The docking algorithm would then sample various conformations and orientations of the ligand, scoring them based on factors like intermolecular forces, including hydrogen bonds and van der Waals interactions. researchgate.net The results can elucidate the binding mechanism, identify key amino acid residues involved in the interaction, and provide a binding energy score that estimates the binding affinity. sci-hub.se
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | Indicates a strong and favorable binding interaction researchgate.net |
| Hydrogen Bonds | C4=O with Lysine backbone NH | A key interaction anchoring the ligand in the active site |
| Interacting Residues | Leucine, Valine, Alanine | Hydrophobic interactions with the fused ring system stabilize the complex |
| Inhibition Constant (Ki) | Low micromolar range (predicted) | Suggests potential as a moderately potent inhibitor |
Structure-Activity Relationship (SAR) Studies through In Silico Approaches
In silico Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. nih.gov For this compound, this would involve creating a virtual library of analogues by adding or changing substituents at various positions.
For example, different functional groups could be added to the cyclopentane ring or the pyrazole N-methyl group could be replaced with other alkyl or aryl groups. Each of these new virtual compounds would then be docked into the same protein target. researchgate.net By comparing the predicted binding energies and interaction patterns across the series of analogues, a QSAR (Quantitative Structure-Activity Relationship) model can be developed. ej-chem.org This model can identify which structural features are crucial for activity, guiding the design of more potent and selective compounds. nih.govresearchgate.net
| Modification | Hypothesized Effect on Binding Affinity | Rationale |
|---|---|---|
| Replace N-Methyl with N-Phenyl | Increase | Potential for new π-π stacking interactions with aromatic residues nih.gov |
| Add hydroxyl group to C6 | Increase | Potential for an additional hydrogen bond with the target protein |
| Replace N-Methyl with N-H | Decrease | Loss of specific hydrophobic interactions or introduction of a hydrogen bond donor that may not be favorable nih.gov |
| Add bulky group (e.g., tert-butyl) to C5 | Decrease | Potential for steric clashes within the binding pocket |
Mechanistic Pathway Elucidation via Computational Transition State Analysis
The elucidation of reaction mechanisms is a cornerstone of modern chemistry, providing fundamental insights into how chemical transformations occur. For a compound such as this compound, understanding its formation and reactivity is crucial for optimizing synthesis and predicting its behavior. Computational transition state analysis has emerged as a powerful tool to map out the energetic landscapes of reaction pathways, offering a molecular-level view of the transformation process. This section delves into the theoretical application of these computational methods to unravel the mechanistic details pertinent to this specific fused pyrazolone.
Computational chemistry, particularly methods rooted in quantum mechanics like Density Functional Theory (DFT), enables the modeling of molecular structures and their interactions. eurasianjournals.com A key aspect of this is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that governs the rate of a reaction. By calculating these energy barriers for various potential pathways, chemists can predict the most likely mechanism.
For the synthesis of the fused pyrazole ring system found in this compound, a plausible synthetic route could involve a cycloaddition reaction. Computational studies on analogous pyrazole syntheses have successfully employed DFT to distinguish between different mechanistic possibilities, such as concerted or stepwise pathways. acs.org
To illustrate how transition state analysis could be applied, consider a hypothetical reaction pathway for the formation of the pyrazole ring. The analysis would begin with the optimization of the geometries of the reactants, products, and all conceivable intermediates and transition states. Frequency calculations are then typically performed to confirm the nature of these stationary points; reactants and products have all positive frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
The following interactive data table presents hypothetical data from a DFT study on a proposed reaction step. This data is illustrative of the types of results generated in such a computational investigation.
Table 1: Calculated Activation Energies for a Hypothetical Reaction Step
| Reaction Step | Transition State | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Initial Cyclization | TS1 | 25.4 | -350 |
| Proton Transfer | TS2 | 15.2 | -1200 |
| Aromatization | TS3 | 10.8 | -450 |
In this hypothetical scenario, the initial cyclization (TS1) represents the rate-determining step due to its higher activation energy. The subsequent proton transfer (TS2) and aromatization (TS3) steps have lower energy barriers, indicating they would occur more readily.
Furthermore, the geometric parameters of the calculated transition states provide a wealth of information about the bonding changes during the reaction. For instance, in a cycloaddition reaction, the lengths of the forming bonds in the transition state can indicate whether the process is synchronous (bonds form in unison) or asynchronous (bonds form sequentially).
Table 2: Key Geometrical Parameters of a Hypothetical Transition State (TS1)
| Parameter | Bond Length (Å) |
| N-N forming bond | 1.95 |
| C-C forming bond | 2.10 |
| N-H bond | 1.02 |
| C=O bond | 1.25 |
The data in Table 2 would suggest an asynchronous bond formation process if the forming bonds have significantly different lengths in the transition state structure.
Reactivity and Reaction Mechanisms of 1 Methyl 5,6 Dihydrocyclopenta C Pyrazol 4 1h One
Electrophilic and Nucleophilic Substitution Reactions on the Fused System
The pyrazole (B372694) ring is an aromatic system and, as such, is susceptible to electrophilic substitution. rrbdavc.org For pyrazole and its derivatives, electrophilic attack typically occurs at the C4 position, which is the most electron-rich carbon atom in the ring. rrbdavc.org In the case of 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one, the equivalent position is C3. The electron-donating effect of the N-methyl group and the lone pairs on the nitrogen atoms activate the ring towards electrophiles. However, the adjacent carbonyl group in the fused cyclopentanone (B42830) ring may exert a deactivating effect.
Common electrophilic substitution reactions anticipated for this scaffold include halogenation, nitration, and Friedel-Crafts type reactions. The regioselectivity is dictated by the stability of the resulting intermediate (a sigma complex or arenium ion). Attack at C3 is favored as it does not disrupt the formal aromaticity of the pyrazole ring as significantly as an attack at other positions.
Nucleophilic substitution reactions on the pyrazole ring itself are less common unless an activating group (like a good leaving group) is present. However, the fused cyclopentanone ring introduces a site susceptible to nucleophilic attack: the carbonyl carbon. This electrophilic carbon can react with a wide range of nucleophiles, leading to addition products. Furthermore, the α-protons on the cyclopentanone ring (at C5 and C6) can be abstracted by a base to form an enolate, which can then act as a nucleophile in subsequent reactions, such as alkylation or aldol (B89426) condensation.
Table 1: Potential Substitution Reactions
| Reaction Type | Reagent/Conditions | Expected Product/Site of Reaction |
|---|---|---|
| Electrophilic Substitution | ||
| Halogenation | NBS, NCS in Acetonitrile (B52724) | 3-Halo-1-methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-1-methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one |
| Nucleophilic Addition | ||
| Grignard Reaction | RMgX, then H₃O⁺ | 4-Alkyl/Aryl-4-hydroxy-1-methyl-4,5,6,7-tetrahydrocyclopenta[c]pyrazole |
| Enolate Chemistry | ||
| Alkylation | 1. LDA, THF, -78°C; 2. RX | 5-Alkyl-1-methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one |
Oxidation and Reduction Chemistry of the Ketone and Ring System
The oxidation and reduction chemistry of this compound is primarily centered on the ketone functional group and the potential for modification of the pyrazole ring under specific conditions.
Reduction: The carbonyl group of the cyclopentanone ring is readily reduced to a secondary alcohol using standard reducing agents.
Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would yield the corresponding alcohol, 1-Methyl-4,5,6,7-tetrahydrocyclopenta[c]pyrazol-4-ol.
More powerful reducing agents like Lithium aluminum hydride (LiAlH₄) would achieve the same transformation.
Catalytic hydrogenation (e.g., H₂, Pd/C) could also reduce the ketone and may, under more forcing conditions, potentially reduce the pyrazole ring, although pyrazoles are generally resistant to hydrogenation. globalresearchonline.net
Oxidation: The pyrazole ring itself is generally stable towards oxidizing agents due to its aromatic character. globalresearchonline.net The secondary carbons of the cyclopentane (B165970) ring (C5 and C6) could be susceptible to oxidation under strong conditions, potentially leading to ring-opening or the formation of dicarbonyl species. More specific oxidation reactions could be envisioned, such as the Baeyer-Villiger oxidation of the cyclopentanone ring, which would insert an oxygen atom adjacent to the carbonyl group to form a six-membered lactone.
Table 2: Summary of Oxidation and Reduction Reactions
| Transformation | Reagent/Conditions | Product |
|---|---|---|
| Ketone Reduction | NaBH₄, MeOH | 1-Methyl-4,5,6,7-tetrahydrocyclopenta[c]pyrazol-4-ol |
| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | Fused six-membered lactone |
| Ring Oxidation (Forcing) | KMnO₄, heat | Ring-opened dicarboxylic acid derivatives |
Cycloaddition Reactions Involving the Unsaturated Moieties
The pyrazole ring contains a formal C=C double bond and can, in principle, participate in cycloaddition reactions. However, its aromaticity makes it a reluctant participant in reactions like the Diels-Alder reaction. More commonly, pyrazole derivatives are synthesized via 1,3-dipolar cycloaddition reactions, for instance, between a nitrile imine and an alkyne. rrbdavc.orgnih.gov
For the pre-formed this compound system, cycloaddition chemistry is more likely to involve azomethine imines derived from the pyrazolone (B3327878) structure. Bicyclic pyrazolidinones, which share structural similarities, are known to be accessible through [3+2] cycloaddition reactions of 3-oxopyrazolidin-1-ium-2-ides (a type of azomethine imine) with acetylenes. mdpi.com This suggests that under appropriate conditions, the pyrazolone moiety of the target compound could be derivatized to form a reactive 1,3-dipole for participation in cycloaddition reactions.
Ring Expansion and Contraction Reactions of the Cyclopentanone Ring
The cyclopentanone portion of the molecule is a prime candidate for ring expansion and contraction reactions, which are powerful methods for constructing different ring systems. wikipedia.orguchicago.edu
Ring Expansion:
Tiffeneau–Demjanov Rearrangement: Conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and diazotization, could lead to a pinacol-type rearrangement, expanding the five-membered ring to a six-membered ring (a fused pyridinone system). wikipedia.org
Diazoalkane Insertion: Reaction with a diazoalkane, such as diazomethane, under Lewis acid catalysis can insert a methylene (B1212753) group adjacent to the carbonyl, also resulting in a six-membered ring.
Ring Contraction:
Favorskii Rearrangement: Treatment of an α-halo derivative of the cyclopentanone (e.g., 5-bromo-1-methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one) with a strong base could induce a Favorskii rearrangement. This would lead to the formation of a cyclobutanecarboxylic acid derivative fused to the pyrazole ring. wikipedia.org
Wolff Rearrangement: Conversion of the ketone to an α-diazoketone, followed by photochemical or thermal activation, would generate a ketene (B1206846) via a Wolff rearrangement, resulting in a contracted ring system. uchicago.edu
Table 3: Potential Ring Rearrangements
| Rearrangement Type | Key Intermediate | Resulting Structure |
|---|---|---|
| Ring Expansion | β-Amino alcohol diazonium salt | Fused six-membered ketone |
| Ring Contraction | α-Haloketone | Fused cyclobutanecarboxylic acid derivative |
Bond Activation and Catalytic Transformations on the Pyrazolone Scaffold
Modern synthetic chemistry offers numerous methods for the functionalization of heterocyclic scaffolds via transition metal-catalyzed C-H bond activation. The pyrazolone scaffold of this compound possesses several C-H bonds that could be targets for such transformations.
The C3-H bond on the pyrazole ring is a potential site for direct arylation, alkylation, or other cross-coupling reactions. Catalysts based on palladium, rhodium, or ruthenium are commonly employed for this purpose. A typical catalytic cycle would involve the coordination of the metal to the heterocyclic ring, followed by C-H bond cleavage (often the rate-determining step) to form a metallacyclic intermediate. This intermediate can then undergo reductive elimination with a coupling partner (e.g., an aryl halide) to form the C-C bond and regenerate the catalyst.
Similarly, the C-H bonds at the α-position of the ketone (C5) could be functionalized through catalytic methods. For instance, palladium-catalyzed α-arylation of ketones is a well-established process that could be applied to this system.
Investigation of Reaction Intermediates and Transition States
The elucidation of the mechanisms for the reactions described above relies on both experimental and computational methods.
Computational Studies: Density Functional Theory (DFT) is a powerful tool for investigating reaction pathways. nih.gov For a given transformation, DFT calculations can be used to:
Model the geometries of reactants, products, intermediates, and transition states.
Calculate the relative energies and activation barriers, providing insight into reaction feasibility and selectivity.
Elucidate the mechanism of complex rearrangements, such as sigmatropic shifts or electrocyclic reactions, which might occur in related transformations. nih.gov
Experimental Investigations: The direct observation of short-lived reaction intermediates is often challenging but can be achieved through various spectroscopic techniques.
Low-Temperature NMR Spectroscopy: By running a reaction at very low temperatures, it is sometimes possible to slow down the decomposition of an intermediate enough to observe it by NMR.
Matrix Isolation Spectroscopy: An intermediate can be generated and trapped in an inert gas matrix at cryogenic temperatures, allowing for its characterization by IR or UV-Vis spectroscopy.
Trapping Experiments: A reactive intermediate can be "trapped" by adding a reagent that reacts with it quickly to form a stable, characterizable product, thus providing indirect evidence for its existence.
Through the combined application of these computational and experimental approaches, a detailed understanding of the reactivity and mechanisms of this compound can be achieved.
Exploration of Biological and Mechanistic Pathways Mediated by 1 Methyl 5,6 Dihydrocyclopenta C Pyrazol 4 1h One Derivatives
Molecular Mechanisms of Biological Target Modulation
The biological effects of these pyrazolone (B3327878) derivatives are rooted in their ability to interact with and modulate the function of specific biological targets. This section delves into the molecular mechanisms governing these interactions, from enzyme inhibition to receptor binding.
Enzyme Inhibition Mechanisms
Derivatives based on the pyrazolone scaffold have been identified as potent inhibitors of several key enzyme families, including human neutrophil elastase, glucosylceramide synthase, and various protein kinases. nih.govacs.orgresearchgate.net
Human Neutrophil Elastase (HNE): HNE is a serine protease involved in inflammatory processes, and its dysregulation is implicated in various inflammatory diseases. nih.gov Certain N-benzoylpyrazole derivatives have been identified as potent and highly specific pseudo-irreversible competitive inhibitors of HNE. researchgate.net Molecular modeling suggests that active compounds fit well within the catalytic site of the enzyme, while inactive derivatives possess substituents or conformations that hinder their access to the catalytic residues. researchgate.net While direct studies on 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one derivatives are not specified, the broader class of pyrazolones, such as dipyrone (B125322) and aminopyrine, have been shown to inhibit the phorbol-12-myristate-13-acetate-induced neutrophil burst, a process where HNE is released. nih.gov
Glucosylceramide Synthase (GCS): GCS is a key enzyme in the biosynthesis of glycosphingolipids and is a therapeutic target for lysosomal storage diseases like Gaucher disease. nih.govnih.gov Novel fused pyrazole (B372694) urea (B33335) analogs have been developed as inhibitors of GCS. acs.orgnih.gov These inhibitors are being investigated for their potential in treating not only lysosomal storage diseases but also neurodegenerative diseases and cancer. acs.orgnih.gov
Protein Kinases: Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of cancer. nih.govnih.gov The pyrazole ring is a privileged scaffold in the design of protein kinase inhibitors (PKIs). nih.goveco-vector.com Pyrazole-containing drugs often exhibit greater metabolic stability compared to other heterocyclic structures. nih.gov
Derivatives of the pyrazole scaffold have been shown to inhibit a wide range of protein kinases through various binding modes. For instance, Ruxolitinib, a pyrazole derivative, is a selective JAK1 and JAK2 inhibitor that binds to the active DFG-in state of the kinase. nih.gov Gandotinib, another pyrazole-containing compound, is a selective JAK2 inhibitor that also binds to the ATP pocket of the active kinase conformation. nih.gov The versatility of the pyrazole scaffold allows for the development of inhibitors targeting different kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and B-raf. nih.govacs.org The binding is often facilitated by hydrogen bonds between the nitrogen atoms of the pyrazole ring and key residues in the kinase's active site. nih.gov
| Enzyme Target | Pyrazolone Derivative Class | Mechanism of Inhibition | Therapeutic Potential | Reference |
|---|---|---|---|---|
| Human Neutrophil Elastase (HNE) | N-benzoylpyrazoles | Pseudo-irreversible competitive inhibition | Inflammatory diseases | researchgate.net |
| Glucosylceramide Synthase (GCS) | Fused pyrazole urea analogs | Inhibition of glycosphingolipid biosynthesis | Lysosomal storage diseases, neurodegenerative diseases, cancer | acs.orgnih.gov |
| Protein Kinases (e.g., JAK1/2, Aurora, CDK) | Various pyrazole derivatives (e.g., Ruxolitinib, Gandotinib) | ATP-competitive inhibition, binding to active kinase conformations | Cancer, inflammatory diseases | nih.govnih.gov |
Receptor Ligand Interactions: Characterization of Binding Modes and Affinities
Beyond enzyme inhibition, pyrazolone derivatives can also act as ligands for various receptors. A notable example is their interaction with cannabinoid receptors. nih.govacs.org
Structure-activity relationship (SAR) studies on a series of pyrazole derivatives have been conducted to characterize their binding to the brain cannabinoid receptor (CB1). nih.govacs.org These studies, using the potent and specific CB1 antagonist SR141716A as a lead compound, have identified key structural requirements for high-affinity binding. These include:
A para-substituted phenyl ring at the 5-position of the pyrazole ring. nih.gov
A carboxamido group at the 3-position. nih.gov
A 2,4-dichlorophenyl substituent at the 1-position. nih.gov
The most potent compounds in these series exhibit strong antagonistic activity at the CB1 receptor, highlighting the potential of pyrazole derivatives as pharmacological probes to characterize cannabinoid receptor binding sites. nih.gov Molecular docking and simulation studies have also been employed to understand the interactions between pyrazolone-based ligands and protein receptors, predicting their binding affinities and stability. windows.netnih.gov
In Vitro Cellular Pathway Modulation and Signaling Crosstalk
The interaction of pyrazolone derivatives with their molecular targets initiates a cascade of events within the cell, leading to the modulation of specific signaling pathways.
Elucidation of Specific Cellular Pathways Affected
Research has shown that pyrazolone derivatives can influence several critical cellular pathways. One of the key pathways targeted is the NF-κB signaling pathway, a central regulator of inflammation, immunity, and cell survival. nih.gov Molecular docking studies have revealed that certain pyrazolone-based ligands can potentially inhibit cell proliferation by targeting this pathway. nih.gov
In the context of cancer, pyrazolone derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. nih.gov For example, one study demonstrated that a particular pyrazolone compound could modulate key apoptosis-related markers, including the pro- and cleaved forms of caspase-3, in skin cancer cell lines. nih.gov
Furthermore, pyrazole derivatives have been shown to affect pathways related to oxidative stress. Some compounds have demonstrated the ability to block the production of reactive oxygen species (ROS) in human platelets and neutrophils, indicating an interference with inflammatory and oxidative stress pathways. nih.gov
Study of Downstream Molecular Events
The modulation of primary signaling pathways by pyrazolone derivatives leads to a variety of downstream molecular events. For instance, inhibition of protein kinases by pyrazole-based inhibitors can block the phosphorylation of downstream substrate proteins, thereby interrupting signaling cascades that are critical for cancer cell proliferation and survival. nih.gov
In the case of NF-κB pathway inhibition, downstream effects could include the downregulation of genes involved in inflammation and cell proliferation. nih.gov Similarly, the induction of apoptosis by pyrazolone derivatives leads to the activation of executioner caspases and ultimately, programmed cell death. nih.gov
The antioxidant effects of some pyrazole derivatives, demonstrated by their ability to inhibit ROS production, suggest downstream consequences such as the protection of cells from oxidative damage to proteins, lipids, and DNA. nih.gov
| Affected Cellular Pathway | Observed Downstream Events | Biological Consequence | Reference |
|---|---|---|---|
| NF-κB Signaling | Inhibition of cell proliferation | Potential anticancer activity | nih.gov |
| Apoptosis Pathways (Intrinsic and Extrinsic) | Modulation of caspase-3 activity | Induction of programmed cell death in cancer cells | nih.gov |
| Oxidative Stress Pathways | Inhibition of Reactive Oxygen Species (ROS) production | Antioxidant and anti-inflammatory effects | nih.gov |
| Protein Kinase Signaling Cascades | Inhibition of substrate phosphorylation | Antiproliferative and anticancer effects | nih.gov |
Mechanistic Basis of Diverse Biological Activities Attributed to Pyrazolone Scaffolds
The pyrazolone scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its ability to serve as a framework for compounds with a wide range of biological activities. nih.govnih.gov The diverse activities of pyrazolone derivatives stem from the versatility of the pyrazole ring, which allows for various substitutions and modifications, leading to interactions with a multitude of biological targets. nih.govias.ac.in
The chemical nature of the pyrazole ring, being a five-membered aromatic heterocycle with two adjacent nitrogen atoms, allows it to act as a versatile pharmacophore. ias.ac.in It can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to the active sites of enzymes and receptors. nih.govwindows.net
The metabolic stability of the pyrazole ring, particularly N-substituted pyrazoles, contributes to the favorable pharmacokinetic properties of many drugs containing this scaffold. nih.gov This stability makes pyrazole derivatives less susceptible to oxidative metabolism. nih.gov
The ability to synthesize a vast library of pyrazolone derivatives with different substitution patterns allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and drug-like characteristics. nih.govnih.gov This has led to the development of pyrazolone-based compounds with activities ranging from anti-inflammatory and analgesic to antimicrobial, anticancer, and neuroprotective effects. nih.govnih.gov The core pyrazolone structure provides a robust foundation upon which medicinal chemists can build molecules with tailored biological functions.
Anti-inflammatory Mechanism Investigations
Derivatives of the pyrazolone nucleus are well-documented for their anti-inflammatory properties. nih.govresearchgate.net The primary mechanism of action for many pyrazolone-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, crucial mediators of inflammation. jst.go.jp Some pyrazolone derivatives have been found to exhibit inhibitory activity against both COX-1 and COX-2 isoforms. jst.go.jp
While specific studies on the anti-inflammatory mechanism of this compound are not extensively detailed in the currently available literature, research on related pyrazolo[3,4-c]pyridazine derivatives has demonstrated anti-inflammatory effects. For instance, N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines have been synthesized and shown to possess anti-inflammatory activity. nih.govresearchgate.net Additionally, some 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides have exhibited good anti-inflammatory activity in carrageenan-induced rat paw edema models with low toxicity. nih.gov
The anti-inflammatory potential of the broader class of pyrazolone derivatives is significant, with some compounds showing activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and celecoxib. cu.edu.eg For example, certain novel pyrazole derivatives containing benzenesulfonamides and other heterocyclic moieties have demonstrated potent anti-inflammatory properties. cu.edu.eg The investigation into the specific interactions of this compound derivatives with COX enzymes and other inflammatory mediators remains an area for further research.
Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound Class | Specific Derivative Example | Observed Anti-inflammatory Activity | Reference |
| Pyrazolo[3,4-c]pyridazines | N4,N5-bis(4-methylphenyl)-3-methyl-1H-pyrazolo[3,4-c]pyridazine-4,5-diamine | Exhibited anti-inflammatory properties. | nih.gov |
| Pyrazol-5-ylcarboxamides | 3-methyl-N-(substituted phenyl)-1H-pyrazol-5-ylcarboxamides | Good anti-inflammatory activity in rat paw edema model. | nih.gov |
| Pyrazoles with Benzenesulfonamides | Not specified | Better anti-inflammatory properties than indomethacin. | cu.edu.eg |
Antibacterial Action Pathways
The pyrazolone structural motif is a key element in compounds with notable antimicrobial activities. nih.gov The antibacterial effect of pyrazolones has been observed to be generally more pronounced than their antifungal activity, with varying efficacy against Gram-positive and Gram-negative bacteria. nih.gov One of the proposed mechanisms for the antibacterial action of some pyrazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. rsc.org
Specifically, novel 4,5-dihydro-1H-pyrazole derivatives have been designed and synthesized as DNA gyrase inhibitors, demonstrating potent antibacterial activity. rsc.org While direct studies on the antibacterial action pathways of this compound are limited, the broader class of pyrazolone derivatives has been shown to exhibit significant antibacterial properties. For example, certain 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Furthermore, some pyrazole-1-sulphonamides and pyrazoline-1-thiocarboxamides have demonstrated a moderate degree of potent antimicrobial activity. rsc.org The investigation into whether this compound derivatives also exert their potential antibacterial effects through the inhibition of DNA gyrase or other bacterial targets warrants further investigation.
Antioxidant Activity Mechanisms
Several pyrazolone derivatives have been investigated for their antioxidant properties, with the primary mechanism being their ability to act as radical scavengers. ias.ac.in This activity is crucial in combating oxidative stress, which is implicated in a variety of diseases. nih.gov The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.net
While specific mechanistic studies on the antioxidant activity of this compound are not widely available, research on related pyrazolone structures provides insight. For instance, the accidental synthesis of a trimer of pyrazolone, 4,4-Bis-(3-methyl-phenyl-pyrozolin-5-on-4-yl)-3-methyl-1-phenyl-pyrzolin-5-one, revealed promising antioxidant properties when evaluated by DPPH and ABTS assays. ias.ac.in Additionally, a series of 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives have demonstrated prominent antioxidant activity. researchgate.net
The antioxidant activity of these compounds is believed to be linked to their chemical structure, which can donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of specific substituent groups can enhance this radical scavenging ability. Further research is needed to elucidate the specific antioxidant mechanisms of this compound and its derivatives.
Other Mechanistic Studies of Reported Bioactivities
The versatility of the pyrazolone scaffold has led to the exploration of its derivatives for a range of other biological activities. nih.govorientjchem.org While specific mechanistic studies for this compound in these other areas are not extensively documented, the broader class of pyrazolones has been investigated for various therapeutic applications.
For example, certain pyrazolone derivatives have been studied for their neuroprotective effects. nih.gov Some compounds have shown potential in ameliorating seizures and oxidative stress by regulating pathways such as the NF-κB/TNF-α/ROS pathway. nih.gov Additionally, the pyrazolone nucleus is a component of drugs with analgesic and antipyretic activities. nih.gov
The diverse biological potential of pyrazolone derivatives underscores the importance of further mechanistic studies to fully understand their therapeutic applications. Future research could explore the specific interactions of this compound derivatives with various biological targets to uncover novel therapeutic uses.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective drug candidates. nih.gov For the pyrazolone class of compounds, SAR investigations have provided valuable insights into the structural requirements for their various pharmacological effects. nih.gov
Influence of Substituent Effects on Molecular Interactions
The nature and position of substituents on the pyrazolone ring play a critical role in determining the biological activity of its derivatives. For instance, in the context of anti-inflammatory activity, the introduction of different functional groups at various positions of the pyrazolone ring has been shown to significantly impact potency. Studies on 1,5-diarylpyrazole derivatives, for example, have demonstrated that the presence of a sulfonamide group is crucial for COX-2 inhibitory activity. jst.go.jp
Furthermore, the type of substituent on the phenyl rings of 1,5-diarylpyrazoles can influence both the potency and selectivity of COX-2 inhibition. jst.go.jp While specific SAR studies for this compound are not extensively reported, the general principles derived from related pyrazolone structures suggest that modifications to the methyl group and the cyclopentane (B165970) ring could significantly alter its biological profile. The electronic and steric properties of substituents can affect how the molecule binds to its biological target, thereby influencing its efficacy.
Table 2: Influence of Substituents on the Biological Activity of Pyrazolone Derivatives
| Compound Series | Position of Substitution | Effect of Substituent | Reference |
| 1,5-Diarylpyrazoles | N1-phenyl ring | A 4-sulfonamide or 4-methanesulfonamide group is optimal for potent and selective COX-2 inhibition. | jst.go.jp |
| 1,5-Diarylpyrazoles | C5-phenyl ring | A 4-methyl or 4-fluoro substituent generally provides potent COX-2 inhibition. | jst.go.jp |
| Pyrazolo[3,4-c]pyridazines | N4, N5 positions | Disubstitution with various groups influences anti-inflammatory activity. | nih.gov |
Impact of Regioisomerism and Stereochemistry on Biological Mechanisms
The spatial arrangement of atoms within a molecule, including regioisomerism and stereochemistry, can have a profound impact on its biological activity. mdpi.com Regioisomers, which have the same molecular formula but differ in the position of substituents on the core scaffold, can exhibit distinct pharmacological profiles due to differences in how they interact with their biological targets.
For pyrazole derivatives, the regiochemistry of substitution on the pyrazole ring is a critical determinant of their biological activity. For example, in the synthesis of 1,3,5-trisubstituted pyrazoles, different regioisomers can be formed depending on the reaction conditions and the nature of the reactants. orientjchem.org These regioisomers can display significantly different biological activities.
Future Directions and Emerging Research Avenues for 1 Methyl 5,6 Dihydrocyclopenta C Pyrazol 4 1h One
Development of Novel Synthetic Methodologies for Complex Analogs
The traditional synthesis of pyrazolones, often involving the condensation of hydrazines with β-ketoesters, provides a solid foundation. nih.govwikipedia.org However, the future of synthesizing complex analogs of 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one lies in the adoption of more advanced, efficient, and sustainable methodologies.
Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the preparation of pyrazole (B372694) derivatives. mdpi.comgalchimia.com This technology offers significant advantages over conventional batch methods, including enhanced safety when handling hazardous intermediates, improved reaction control, faster reaction times, and seamless scalability. mdpi.comthieme-connect.com For instance, multi-step syntheses of highly substituted pyrazoles can be telescoped into a single continuous process, minimizing the need for intermediate isolation and purification. mit.edu This approach would be invaluable for creating a diverse library of analogs of this compound with various substitutions on both the pyrazole and cyclopentane (B165970) rings.
Eco-Friendly and Multicomponent Reactions: Future synthetic strategies will increasingly focus on green chemistry principles. This includes the use of eco-friendly solvents, such as deep eutectic solvents, and the development of one-pot, multicomponent reactions (MCRs). ias.ac.innih.gov MCRs are particularly attractive as they allow for the construction of complex molecules from simple starting materials in a single step, improving atom economy and reducing waste. mdpi.com Applying MCRs to the synthesis of fused pyrazolones could rapidly generate structural diversity for biological screening.
Photochemical and Microwave-Assisted Synthesis: Light- and microwave-driven reactions offer alternative energy sources that can accelerate reaction rates and enable novel transformations. Photochemical methods, for example, can be used to generate reactive intermediates for cycloaddition reactions in a reagent-free manner, as demonstrated in the synthesis of pyrazolines from tetrazoles. thieme-connect.com Microwave-assisted synthesis has also been shown to be an effective green methodology for constructing pyrazole skeletons. ias.ac.in
| Synthetic Methodology | Key Advantages for Synthesizing Analogs |
| Flow Chemistry | Enhanced safety, scalability, process control, and automation. mdpi.comgalchimia.comrsc.org |
| Multicomponent Reactions | High atom economy, reduced waste, rapid access to complexity. ias.ac.inmdpi.com |
| Photochemistry | Reagent-free activation, access to unique reactive intermediates. thieme-connect.com |
| Microwave Synthesis | Rapid reaction times, improved yields, energy efficiency. ias.ac.in |
Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
While standard spectroscopic methods like NMR, IR, and mass spectrometry are fundamental for structural elucidation, future research will leverage more advanced techniques to study the dynamics and interactions of this compound and its analogs in real-time. figshare.comresearchgate.netnih.gov
The inherent electronic properties of the pyrazole scaffold make it an excellent candidate for the development of fluorescent probes. nih.gov By strategically modifying the structure of this compound with fluorophores and specific recognition moieties, it is possible to create sensors for real-time imaging of biological processes in living cells. nih.govnih.gov These probes can be designed to "turn on" or exhibit a ratiometric shift in fluorescence upon binding to a specific analyte, such as metal ions or reactive oxygen species, allowing for their quantification and localization within cellular compartments. scispace.comrsc.org This approach provides vital information about the metabolism and dynamic changes of biochemical indicators in real-time. nih.gov
Advanced techniques like Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PeT) can be incorporated into the probe design to create highly sensitive and specific sensors. nih.gov These advanced imaging tools will be crucial for understanding the compound's behavior in complex biological environments and for elucidating its mechanism of action.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Reactivity
Computational chemistry is poised to revolutionize the design of novel pyrazolone (B3327878) derivatives. eurasianjournals.com Artificial intelligence (AI) and machine learning (ML) algorithms can be trained on large datasets of known compounds to predict biological activity, physicochemical properties, and potential toxicity of new, virtual analogs of this compound. nih.gov
In Silico Design and Screening: Molecular docking simulations can predict how different analogs bind to the active sites of biological targets, such as enzymes or receptors. nih.govresearchgate.net This allows for the rational design of compounds with improved potency and selectivity. Quantum mechanical methods like Density Functional Theory (DFT) provide deep insights into the electronic structure and reactivity of the molecules, helping to refine the design process. eurasianjournals.comresearchgate.net
Predictive Modeling: Machine learning models can accelerate the drug discovery pipeline by identifying promising candidates from vast virtual libraries, thereby reducing the time and cost associated with synthesizing and testing compounds. eurasianjournals.com These computational tools can also predict reaction outcomes and help optimize synthetic routes, further streamlining the development of novel analogs.
| Computational Tool | Application in Pyrazolone Research |
| Molecular Docking | Predicts binding modes and affinity to biological targets. nih.govnih.gov |
| DFT Calculations | Elucidates electronic structure, reactivity, and spectroscopic properties. eurasianjournals.comresearchgate.net |
| Molecular Dynamics | Simulates the dynamic behavior and conformational changes of molecules. eurasianjournals.com |
| Machine Learning | Predicts bioactivity, toxicity, and optimizes synthetic pathways. eurasianjournals.comnih.gov |
Discovery of Novel Biological Mechanism of Actions through Phenotypic Screening and Omics Approaches
While pyrazolones are known for a wide range of biological activities, a significant future challenge is to uncover novel mechanisms of action and identify specific molecular targets. nih.govnih.govglobalresearchonline.net
Phenotypic Screening: Instead of targeting a specific protein, phenotypic screening involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological outcome. nih.gov This unbiased approach can reveal unexpected therapeutic activities for analogs of this compound.
Target Deconvolution: Once a compound with interesting phenotypic activity is identified, the next critical step is to determine its molecular target(s). Modern chemical proteomics techniques are essential for this "target deconvolution." nih.govhku.hk Methods such as Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA) allow for the direct identification of protein targets in their native cellular environment. nih.gov For example, these techniques were successfully used to identify the 14-3-3 protein as the target for a class of pyrazolone-based protein aggregation inhibitors. nih.gov Integrating these proteomic approaches will be key to understanding how novel pyrazolone derivatives exert their biological effects.
Design and Synthesis of Advanced Chemical Probes for Biological System Interrogation
Building on their potential as fluorescent sensors, derivatives of this compound can be developed into sophisticated chemical probes to interrogate biological systems. These probes are designed to interact with specific biomolecules or cellular components to provide information about their function, location, and activity. nih.govrsc.org
The versatility of the pyrazole scaffold allows for its incorporation into various probe architectures. nih.gov By attaching reactive groups, these compounds can be transformed into activity-based probes that covalently label specific enzymes, allowing for their identification and quantification. Furthermore, bioorthogonal chemistry can be employed to attach pyrazolone-based probes to biomolecules in living systems without interfering with native biological processes, enabling precise imaging and tracking. rsc.org The development of such advanced chemical tools will provide unprecedented insights into complex biological pathways and disease mechanisms.
Exploration of this compound as a Versatile Chemical Building Block in Material Science and Other Fields
The utility of the pyrazolone scaffold extends beyond medicine into the realm of material science. nbinno.comrsc.org The rigid, aromatic nature of the pyrazole ring, combined with its ability to coordinate with metal ions, makes it an excellent building block for advanced functional materials.
Polymers and Frameworks: Pyrazole-containing ligands are used in the synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). researchgate.netnih.gov These materials have ordered, porous structures with potential applications in gas storage, separation, and catalysis. Microporous Organic Polymers (MOPs) based on pyrazole units have demonstrated high performance in CO2 capture. acs.org
Optoelectronic Materials: The conjugated π-system of pyrazole derivatives gives rise to interesting photophysical properties. rsc.org This has led to their exploration in organic light-emitting diodes (OLEDs) and other optoelectronic applications. researchgate.net By modifying the structure of this compound, it may be possible to tune its electronic properties to create novel materials for use in electronics and photonics. The nitration of pyrazole rings has also been explored for the development of high-performance energetic materials. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methyl-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, cyclopenta[c]pyrazol-4(1H)-one derivatives can be prepared by reacting hydrazine derivatives with β-ketoesters or β-diketones under reflux in ethanol or acetic acid. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to diketone), reaction time (6–12 hours), and temperature (70–90°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (65–80%) .
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl group at N1, dihydrocyclopenta ring protons at δ 2.5–3.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 177.1024).
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and ring puckering in the dihydrocyclopenta system .
Advanced Research Questions
Q. How do substituents on the pyrazole and cyclopenta rings influence reactivity and bioactivity?
- Methodological Answer : Substituents alter electronic and steric properties. For example:
- Electron-withdrawing groups (NO₂) : Increase electrophilicity at C5, enhancing nucleophilic substitution reactivity.
- Bulkier groups (e.g., phenyl) : Steric hindrance reduces ring-opening reactions.
- Comparative Table :
| Substituent Position | Reactivity Trend | Bioactivity Impact |
|---|---|---|
| C3-NO₂ ↑ Electrophilicity | ↑ Enzyme inhibition | |
| N1-Methyl ↑ Ring stability | Minimal cytotoxicity |
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to distinguish target-specific vs. off-target effects.
- Structural Analysis : Compare crystallographic data (XRD) of ligand-target complexes to identify binding mode variations .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclin-dependent kinases (CDKs). Parameters:
- Grid box centered on ATP-binding site (20 ų).
- AMBER force field for energy minimization.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. What strategies mitigate challenges in regioselective functionalization of the dihydrocyclopenta ring?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
